(E)-2-Acetoxy-2'-bromo-5'-chlorostilbene
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Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, catalysts, temperature, pressure, and other relevant factors .Molecular Structure Analysis
The molecular structure can be analyzed using various spectroscopic techniques like NMR, IR, UV-Vis, etc., and methods like X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, its reactivity, and the conditions under which it reacts .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, etc., as well as its chemical properties like acidity/basicity, reactivity, etc .Scientific Research Applications
Synthesis and Reactivity
Chlorination of trans-1,2-Diarylethenes : Research has shown that chlorination reactions in chloroform and acetic acid can lead to different isomers depending on the substituents on the (E)-stilbenes. This study highlights the reactivity of (E)-stilbenes in different solvents and could provide insights into manipulating (E)-2-Acetoxy-2'-bromo-5'-chlorostilbene for desired outcomes (Britsun, Serguchev, & Ganushchak, 2001).
Hydrodehalogenation and Reductive Radical Cyclization : A study demonstrates the photostimulated reactions of aryl and alkyl chlorides and bromides, leading to reduced products or cyclized reduced products. This indicates potential pathways for modifying this compound in synthetic applications (Vaillard, Postigo, & Rossi, 2004).
Potential in Material Science
- Photodynamic Therapy Applications : A study on zinc phthalocyanine derivatives, which are related in terms of structural modifications, highlights their significant potential in photodynamic therapy due to favorable photophysical and photochemical properties. This suggests a potential area of application for this compound derivatives in the development of therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).
Organic Synthesis Intermediates
Synthesis of Antimicrobial Compounds : A study on the synthesis and antimicrobial activity of new compounds demonstrates the role of bromo- and chloro-substituted intermediates in creating bioactive molecules. This highlights the utility of halogenated stilbenes as precursors in synthesizing compounds with potential biological activities (Gadaginamath & Patil, 2002).
Ferromagnetic Properties of Schiff Base Complexes : Research into the synthesis of heterotrinuclear Cu-Ni complexes of a compartmental chiral Schiff base demonstrates the material science applications of such compounds, which could be related to the structural manipulation of this compound for creating materials with specific magnetic properties (Fondo et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[2-[(E)-2-(2-bromo-5-chlorophenyl)ethenyl]phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClO2/c1-11(19)20-16-5-3-2-4-12(16)6-7-13-10-14(18)8-9-15(13)17/h2-10H,1H3/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFSLKCOGBEHAK-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C=CC2=C(C=CC(=C2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1/C=C/C2=C(C=CC(=C2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731690 |
Source
|
Record name | 2-[(E)-2-(2-Bromo-5-chlorophenyl)ethenyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000890-01-6 |
Source
|
Record name | 2-[(E)-2-(2-Bromo-5-chlorophenyl)ethenyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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